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molecular formula C9H7ClN2O B584193 4-Chloro-2-methylquinazolin-8-ol CAS No. 154288-10-5

4-Chloro-2-methylquinazolin-8-ol

Cat. No. B584193
M. Wt: 194.618
InChI Key: MUCBPNVNKQACBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07692011B2

Procedure details

4-Chloro-8-hydroxy-2-methyl-quinazoline (0.01 mol) was treated with hydriodic acid (100 mL; freshly distilled from red phosphorus) according to the method described6 in the literature. This provided 8-hydroxy-2-methyl-quinazoline (A3) as a solid.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[C:7]([OH:12])[CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:13])[N:3]=1.I>>[OH:12][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[N:5]=[C:4]([CH3:13])[N:3]=[CH:2]2

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
ClC1=NC(=NC2=C(C=CC=C12)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
freshly distilled from red phosphorus)

Outcomes

Product
Name
Type
Smiles
OC=1C=CC=C2C=NC(=NC12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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